molecular formula C8H4BrF2NO2 B6171944 (2E)-3-(6-bromopyridin-3-yl)-2,3-difluoroprop-2-enoic acid CAS No. 2470495-43-1

(2E)-3-(6-bromopyridin-3-yl)-2,3-difluoroprop-2-enoic acid

Cat. No.: B6171944
CAS No.: 2470495-43-1
M. Wt: 264
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Description

(2E)-3-(6-bromopyridin-3-yl)-2,3-difluoroprop-2-enoic acid is a chemical compound that features a brominated pyridine ring and a difluorinated propenoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of (6-bromopyridin-2-yl)methanol as a starting material . This compound can be synthesized through a palladium-catalyzed Suzuki cross-coupling reaction of 5-bromo-2-methylpyridin-3-amine with arylboronic acids .

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale bromination and fluorination reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems could enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(6-bromopyridin-3-yl)-2,3-difluoroprop-2-enoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The bromine atom in the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of functionalized pyridine derivatives.

Scientific Research Applications

(2E)-3-(6-bromopyridin-3-yl)-2,3-difluoroprop-2-enoic acid has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may serve as a probe for studying biological processes involving pyridine derivatives.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (2E)-3-(6-bromopyridin-3-yl)-2,3-difluoroprop-2-enoic acid involves its interaction with molecular targets such as enzymes or receptors. The brominated pyridine ring and difluoropropenoic acid moiety can participate in various binding interactions, influencing the activity of the target molecules. These interactions can modulate biochemical pathways and lead to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2E)-3-(6-bromopyridin-3-yl)-2,3-difluoroprop-2-enoic acid is unique due to the presence of both bromine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

2470495-43-1

Molecular Formula

C8H4BrF2NO2

Molecular Weight

264

Purity

95

Origin of Product

United States

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